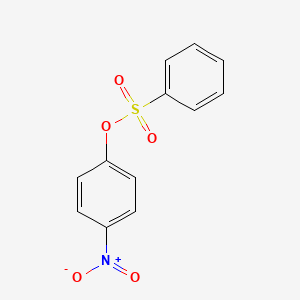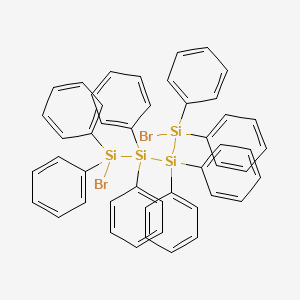
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a unique organosilicon compound with the molecular formula C48H40Br2Si4 and a molecular weight of 889.006 g/mol This compound is characterized by its eight phenyl groups attached to a tetrasilane backbone, with bromine atoms at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes with bromine. The reaction typically requires a controlled environment to ensure the correct substitution and to avoid unwanted side reactions. The general steps include:
Preparation of Phenyl-Substituted Silanes: This involves the reaction of chlorosilanes with phenyl lithium or phenyl magnesium bromide to form phenyl-substituted silanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while oxidation and reduction reactions can lead to changes in the silicon backbone structure .
Applications De Recherche Scientifique
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science:
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Its unique structure makes it a subject of interest in studies related to silicon-based biochemistry.
Mécanisme D'action
The mechanism by which 1,4-dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms and the silicon backbone play crucial roles in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in catalysis, the compound may interact with substrates to facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
1,4-Dibromobutane: An organic compound with a similar bromine substitution pattern but a different backbone structure.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
Uniqueness: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its silicon backbone and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .
Propriétés
Numéro CAS |
13529-76-5 |
|---|---|
Formule moléculaire |
C48H40Br2Si4 |
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
bromo-[[[bromo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Br2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clé InChI |
YDJXRUBDNVNIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Br)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


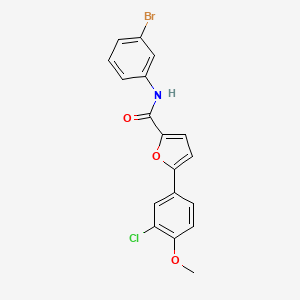
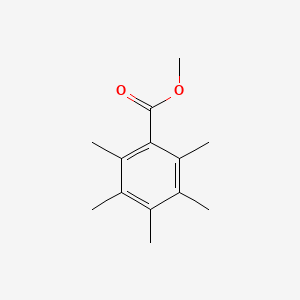

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
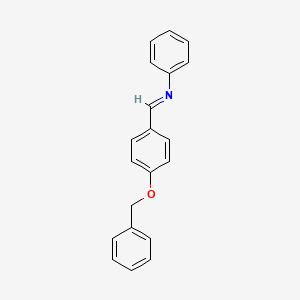
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
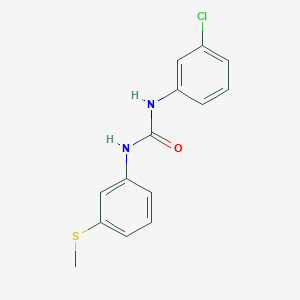
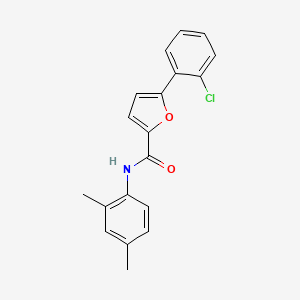
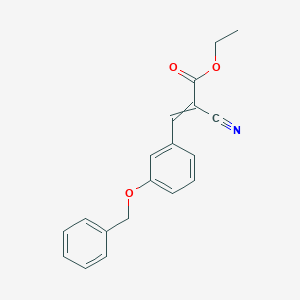
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
